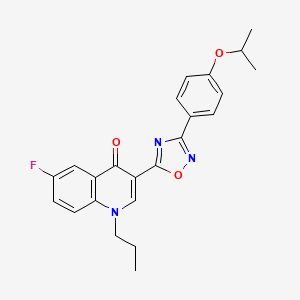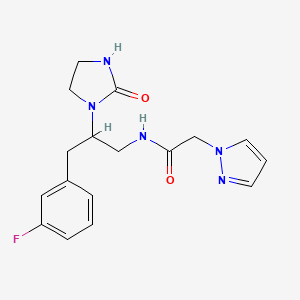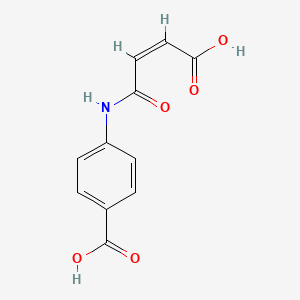
6-fluoro-3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a fluoro group, an oxadiazole ring, and a quinolinone structure. These groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the introduction of the fluoro group. The exact methods would depend on the specific reactions used.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a quinolinone backbone, which is a type of heterocyclic compound that is often found in pharmaceuticals. Attached to this backbone are several other groups, including a fluoro group and an oxadiazole ring.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the fluoro group could make the compound more reactive, as fluorine is highly electronegative.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro group could affect its polarity and solubility.Aplicaciones Científicas De Investigación
Drug Metabolism and Disposition
Research on compounds like SB-649868, which is an orexin 1 and 2 receptor antagonist, has shown significant insights into drug metabolism and disposition in humans. Studies have revealed details about the pharmacokinetics, including absorption, distribution, metabolism, and excretion patterns of drugs, highlighting the importance of understanding drug behavior in the body to optimize therapeutic effects and minimize side effects (Renzulli et al., 2011).
Diagnostic Imaging
Compounds labeled with radioactive isotopes, such as 18F-FP-(+)-DTBZ and 18F-MK-6240, are used in positron emission tomography (PET) for imaging specific targets within the body, such as the vesicular monoamine transporter 2 (VMAT2) and neurofibrillary tangles (NFTs) in Alzheimer's disease. These studies provide valuable information for the diagnosis and monitoring of diseases, underscoring the potential of fluorinated compounds in diagnostic imaging (Lin et al., 2010); (Lohith et al., 2018).
Therapeutic Effects and Toxicity Evaluation
Studies have also explored the therapeutic effects and toxicity of various compounds, such as in the context of cellular proliferation in tumors using 18F-ISO-1 and the safety and dosimetry of novel radiotracers like 11C-CS1P1. These investigations are crucial for developing new treatments and understanding their safety profile, which is essential for clinical applications (Dehdashti et al., 2013); (Brier et al., 2022).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact hazards it might pose.
Direcciones Futuras
Future research on this compound could involve exploring its potential uses, particularly in the field of medicinal chemistry. It could also involve studying its physical and chemical properties in more detail.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed. If you have access to more information or specific data about this compound, I could provide a more detailed analysis.
Propiedades
IUPAC Name |
6-fluoro-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c1-4-11-27-13-19(21(28)18-12-16(24)7-10-20(18)27)23-25-22(26-30-23)15-5-8-17(9-6-15)29-14(2)3/h5-10,12-14H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWNIOWZPNPKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2854787.png)
![2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide](/img/structure/B2854789.png)
![(1R,3s,5S)-N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2854791.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2854792.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2854794.png)
![4-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2854795.png)
![5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B2854797.png)
![N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2854799.png)
![2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride](/img/structure/B2854802.png)
![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/no-structure.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2854805.png)
